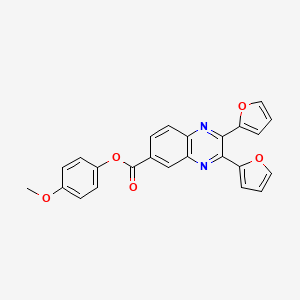![molecular formula C18H10BrF4N3OS B4681281 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4681281.png)
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide
説明
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide, also known as BPTA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors, which are molecules that target specific enzymes involved in various cellular processes. BPTA has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are known to play a role in cancer and other diseases.
科学的研究の応用
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been studied for its anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines in animal models of arthritis and colitis. In addition, this compound has been shown to modulate the immune response, and to inhibit the activity of T cells and B cells in vitro.
作用機序
The mechanism of action of 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide is based on its ability to inhibit the activity of specific kinases that are involved in various cellular processes. It has been shown to bind to the ATP-binding site of JAK2, FLT3, and RET, thereby preventing their activation and downstream signaling. This leads to the inhibition of cell proliferation, survival, and migration, which are hallmarks of cancer and other diseases. This compound has also been shown to inhibit the activity of other kinases, such as ABL, SRC, and LCK, which are involved in immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, depending on the cell type and context. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in immune cells, and to inhibit the activity of T cells and B cells. In addition, this compound has been shown to reduce the growth and metastasis of tumors in animal models.
実験室実験の利点と制限
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for specific kinases. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models. However, this compound has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. In addition, this compound may have off-target effects on other kinases or cellular processes, which may complicate the interpretation of experimental results.
将来の方向性
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,3,5,6-tetrafluorophenyl)acetamide has several potential future directions for research and development. One direction is to optimize the synthesis method and improve the pharmacokinetic properties of this compound, in order to increase its efficacy and reduce its toxicity in vivo. Another direction is to study the mechanism of action of this compound in more detail, in order to identify new targets and pathways that may be involved in cancer and other diseases. Furthermore, this compound may have potential applications in combination with other drugs or therapies, in order to enhance their efficacy and reduce their side effects. Finally, this compound may have potential applications in personalized medicine, in order to identify specific patients or tumors that are more likely to respond to this compound-based therapies.
特性
IUPAC Name |
2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-(2,3,5,6-tetrafluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrF4N3OS/c19-10-3-1-9(2-4-10)13-5-6-24-18(25-13)28-8-14(27)26-17-15(22)11(20)7-12(21)16(17)23/h1-7H,8H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIEUJOHNHIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrF4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4681220.png)
![tert-butyl {1-[5-(allylthio)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B4681221.png)
![4-sec-butyl-N-[4-(4-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B4681230.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4681235.png)
![5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4681240.png)


![6-bromo-N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4681263.png)
![N-benzyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4681276.png)
![2-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4681287.png)
![(2-{[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4681299.png)
![1-{4-[2-(2-pyrimidinylthio)ethoxy]phenyl}-1-propanone](/img/structure/B4681308.png)
![3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4681321.png)